molecular formula C6H7NO3S B1604025 6-(Methylsulfonyl)pyridin-3-ol CAS No. 859536-31-5

6-(Methylsulfonyl)pyridin-3-ol

Cat. No.: B1604025
CAS No.: 859536-31-5
M. Wt: 173.19 g/mol
InChI Key: RUZWYUXFBQWVLS-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)pyridin-3-ol is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, characterized by the presence of a methylsulfonyl group at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring

Scientific Research Applications

6-(Methylsulfonyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for 6-(Methylsulfonyl)pyridin-3-ol indicates that it has hazard statements H302, H315, and H319 . This suggests that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the sulfonation of 3-hydroxypyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 6-(Methylsulfonyl)pyridin-3-one.

    Reduction: Formation of 6-(Methylthio)pyridin-3-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylthio)pyridin-3-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    3-Hydroxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    6-(Methylsulfonyl)pyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

6-(Methylsulfonyl)pyridin-3-ol is unique due to the presence of both the methylsulfonyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methylsulfonylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWYUXFBQWVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630969
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859536-31-5
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6.6 g of bis(pinacolate)diboron, 5.9 g of potassium acetate and 980 mg of (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium(II) dichloromethane complex were added to a dimethylsulfoxide (80 ml) solution of 4.72 g of 3-bromo-6-methanesulfonyl-pyridine, and the reaction liquid was stirred at 80° C. for 2 hours. Ethyl acetate and water were added to the reaction liquid, the insoluble substance was removed through filtration through Celite, and the organic layer was separated. The organic layer was washed with water and saturated saline, and dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. 60 ml of aqueous 5 N sodium hydroxide solution and 30 ml of aqueous 30% hydrogen peroxide solution were added to a tetrahydrofuran (200 ml) solution of the resulting residue at 0° C., and the reaction liquid was stirred overnight at room temperature. The reaction liquid was diluted with diethyl ether, and washed with water. The aqueous layer was made acidic with 5 N hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The resulting residue was washed with a mixed solvent of chloroform and hexane to obtain the entitled compound as a brown solid.
[Compound]
Name
bis(pinacolate)diboron
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 6-chloropyridin-3-ol (2.00 g, 15.44 mmol), MeSO2Na (2.36 g, 23.16 mmol), CuI (882.16 mg, 4.63 mmol), L-proline (533.28 mg, 4.63 mmol), and K2CO3 (640.19 mg, 4.63 mmol) in DMSO (20 mL) were charged into a microwave tube. The sealed tube was heated at 140° C. for 3 hrs under microwave. After cooling to room temperature, water (100 mL) was added. The mixture was extracted with EtOAc (100 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography to give the title compound (1.2 g, 44.8%) as a yellow solid. 1H NMR (Methanol-d4, 400 MHz) δ 8.24 (d, J=2.4 Hz, 1H), 7.94 (d, J=8.4 Hz, 1H), 7.37 (dd, J1=8.8 Hz, J2=2.8 Hz, 1H), 3.15 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
533.28 mg
Type
reactant
Reaction Step One
Name
Quantity
640.19 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
882.16 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
44.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 2
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 3
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Reactant of Route 4
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 5
6-(Methylsulfonyl)pyridin-3-ol
Reactant of Route 6
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